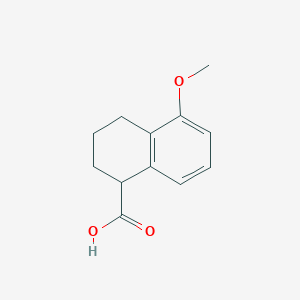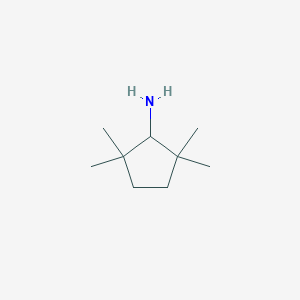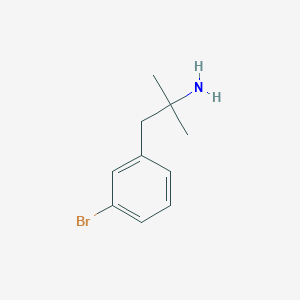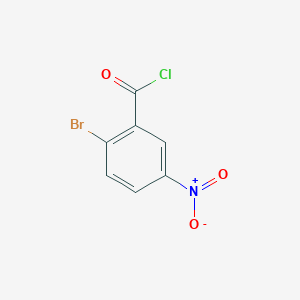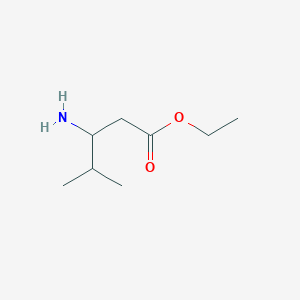
5-Hydroxypentyl 5-hydroxypentanoate
説明
5-Hydroxypentanoate, also known as 5-hydroxypentanoic acid, is an ω-hydroxy fatty acid consisting of pentanoic acid carrying a hydroxy group at C-5 . It has a molecular formula of C5H9O3 .
Molecular Structure Analysis
The molecular formula of 5-Hydroxypentanoate is C5H9O3. It has an average mass of 117.124 Da and a monoisotopic mass of 117.055717 Da .科学的研究の応用
1. Analytical Standards and Detection Methods
Research has developed efficient extraction procedures and gas chromatography-mass spectrometry (GC-MS) methods for the detection of 'K2' metabolites in urine, which include 5-hydroxypentyl JWH-018, a compound related to 5-Hydroxypentyl 5-hydroxypentanoate (Emerson et al., 2013).
2. Natural Product Chemistry
A study identified new furan derivatives from a mangrove-derived endophytic fungus, which included compounds structurally related to 5-Hydroxypentyl 5-hydroxypentanoate. These compounds are significant for understanding natural product chemistry and potential therapeutic applications (Chen et al., 2017).
3. Synthetic Chemistry
Research in synthetic chemistry has focused on creating novel polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues, which are structurally related to 5-Hydroxypentyl 5-hydroxypentanoate. These compounds have potential applications in inhibiting enzymes like renin (Mahanta & Suijlekom, 2007).
4. Enzyme Inhibitors
The synthesis of benzyl 5-(diisopropoxyphosphoryl)pentanoate and its hydrolysis product, 5-phosphonopentanoic acid, an analog of succinyl phosphate, has been explored. These compounds, structurally similar to 5-Hydroxypentyl 5-hydroxypentanoate, could be potential enzyme inhibitors (Weyna et al., 2007).
5. Biofuels
A study on the conversion of γ-valerolactone to valeric esters for use as gasoline additives and diesel components explored the chemical pathway involving hydroxypentanoate, closely related to 5-Hydroxypentyl 5-hydroxypentanoate (Chan-Thaw et al., 2013).
6. Polyhydroxyalkanoate Synthesis
Research on the production of poly-β-hydroxyalkanoate (PHA) frombacteria has revealed the inclusion of β-hydroxypentanoate in the polymer when bacteria are grown with certain substrates. This finding is significant for understanding the biosynthesis and applications of PHA, which is a biodegradable and thermoprocessable polymer, and has similarities to 5-Hydroxypentyl 5-hydroxypentanoate (Amos & McInerney, 1991).
7. Tissue Engineering Materials
Polyhydroxyalkanoates (PHAs), which include compounds like 5-Hydroxypentyl 5-hydroxypentanoate, have been extensively studied for their potential as biomaterials in medical devices and tissue engineering. The ability to tailor the composition of these polymers allows for the optimization of mechanical properties, biocompatibility, and degradation rates, making them suitable for a range of biomedical applications (Chen & Wu, 2005).
特性
IUPAC Name |
5-hydroxypentyl 5-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c11-7-3-1-5-9-14-10(13)6-2-4-8-12/h11-12H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNFWHHOCNREAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCOC(=O)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypentyl 5-hydroxypentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



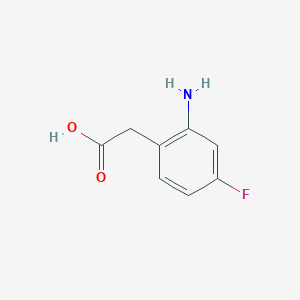
![N-[(2-fluorophenyl)methyl]cyclohexanamine](/img/structure/B3285595.png)
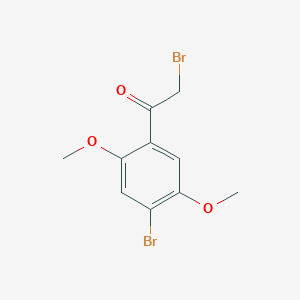
![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol](/img/structure/B3285611.png)
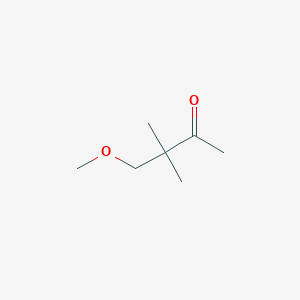

![8-Hydroxybenzo[h]quinoline-9-carboxylic acid](/img/structure/B3285628.png)
![9-Hydroxybenzo[h]quinoline-8-carboxylic acid](/img/structure/B3285636.png)
